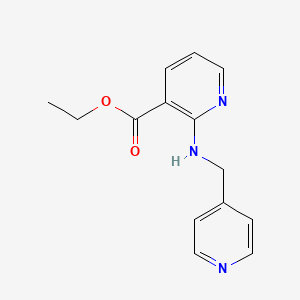

Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate

Description

Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with an ethyl ester group at position 3 and a pyridin-4-ylmethylamino group at position 2. For instance, mthis compound is prepared by reacting 2-chloronicotinamide with pyridin-4-ylmethylamine under basic conditions (K₂CO₃/DMSO), followed by purification via column chromatography .

Properties

IUPAC Name |

ethyl 2-(pyridin-4-ylmethylamino)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-2-19-14(18)12-4-3-7-16-13(12)17-10-11-5-8-15-9-6-11/h3-9H,2,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHBWYWLGJWKTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651985 | |

| Record name | Ethyl 2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035055-46-9 | |

| Record name | Ethyl 2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate typically involves the reaction of 2-chloronicotinic acid with 4-pyridinemethanamine in the presence of a base, followed by esterification with ethanol . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process generally includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following sections compare Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate with structurally similar compounds, focusing on synthesis, physicochemical properties, and functional group effects.

Table 2: Comparative Physicochemical Data

Key Insights:

- Polar Surface Area (TPSA): Higher TPSA in phenoxy-substituted derivatives (e.g., 95.5 Ų for ) suggests stronger hydrogen-bonding capacity, which may impact receptor interactions .

Biological Activity

Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring attached to a nicotinic acid derivative through an amino linkage. The structural formula can be represented as follows:

This compound's unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence metabolic pathways. Preliminary studies suggest that it may act as an enzyme inhibitor, particularly affecting pathways related to nicotinic acid metabolism. The following mechanisms have been proposed:

- Receptor Binding : The compound may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission.

- Enzyme Inhibition : It has shown potential to inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic benefits in metabolic disorders.

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, suggesting a role in protecting cells from oxidative stress.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| Human Cancer Cells | 10.5 | Moderate cytotoxicity |

| Mouse Fibroblasts | 15.3 | Low cytotoxicity |

| Neuroblastoma Cells | 8.7 | Significant growth inhibition |

These findings indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines while being less harmful to normal cells.

Case Studies

- Antitumor Activity : A study investigated the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Research focusing on neurodegenerative diseases indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its therapeutic potential in conditions like Alzheimer's disease.

Therapeutic Implications

Given its diverse biological activities, this compound has potential applications in:

- Cancer Therapy : Its ability to inhibit tumor cell growth could lead to the development of new anticancer therapies.

- Neurological Disorders : The neuroprotective properties may be beneficial in treating neurodegenerative diseases.

- Metabolic Disorders : As an enzyme inhibitor, it could play a role in managing conditions like diabetes by modulating metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.